Cas no 1804915-80-7 (Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate)

Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate is a versatile trifluoromethyl- and cyano-substituted aromatic ester with applications in pharmaceutical and agrochemical synthesis. The presence of both an aldehyde and an ester functional group enhances its reactivity, making it a valuable intermediate for constructing complex heterocycles and fine chemicals. The electron-withdrawing trifluoromethyl and cyano groups contribute to its stability and influence the electronic properties of derived compounds. This compound is particularly useful in nucleophilic addition reactions, condensation processes, and as a precursor for bioactive molecules. Its well-defined structure ensures consistent performance in synthetic routes, supporting high-purity outcomes in research and industrial applications.
Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate structure
1804915-80-7 structure
商品名:Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate
CAS番号:1804915-80-7
MF:C12H8F3NO3
メガワット:271.1920337677
CID:4958328

Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate
    • インチ: 1S/C12H8F3NO3/c1-2-19-11(18)10-7(5-16)3-4-9(8(10)6-17)12(13,14)15/h3-4,6H,2H2,1H3
    • InChIKey: GLFMILSMFBVXPQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(C#N)=C(C(=O)OCC)C=1C=O)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 399
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 67.2

Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015004438-1g
Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate
1804915-80-7 97%
1g
1,504.90 USD 2021-06-21

Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate 関連文献

Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoateに関する追加情報

Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate: A Comprehensive Overview

Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate, with the CAS number 1804915-80-7, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester group, a cyano group at the 6-position, a formyl group at the 2-position, and a trifluoromethyl group at the 3-position. These functional groups make it a versatile building block for various chemical transformations and applications.

The benzoate ester group in Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate plays a crucial role in its reactivity and stability. Ester groups are known for their ability to undergo nucleophilic acyl substitution reactions, making them valuable intermediates in organic synthesis. The presence of the cyano group at the 6-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. Similarly, the formyl group at the 2-position adds additional functionality, enabling further modifications such as alkylation or oxidation reactions.

One of the most notable features of this compound is the trifluoromethyl group at the 3-position. The trifluoromethyl group is a strong electron-withdrawing substituent that significantly impacts the electronic environment of the aromatic ring. This substituent not only enhances the stability of the molecule but also imparts unique electronic properties that are highly desirable in various applications. Recent studies have shown that compounds with trifluoromethyl groups exhibit improved bioavailability and pharmacokinetic profiles, making them attractive candidates in drug discovery.

Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate has been extensively studied for its potential in pharmaceutical research. The combination of its functional groups makes it an ideal candidate for designing bioactive molecules with specific therapeutic properties. For instance, the cyano group can serve as a site for further functionalization, enabling the introduction of additional bioactive moieties. Similarly, the formyl group can be utilized to generate aldehyde derivatives, which are known for their role in protein cross-linking and drug delivery systems.

In addition to its pharmaceutical applications, this compound has also found utility in materials science. The trifluoromethyl group imparts fluorine-based properties to the molecule, which are highly sought after in fluoropolymer synthesis and high-performance materials. Recent advancements in fluoropolymer chemistry have highlighted the importance of trifluoromethyl-containing monomers in producing materials with exceptional thermal stability and chemical resistance.

The synthesis of Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate involves a series of carefully designed organic reactions. Starting from benzene derivatives, chemists employ multi-step synthesis strategies to introduce each functional group at specific positions on the aromatic ring. The use of protecting groups and precise reaction conditions ensures high yields and excellent regioselectivity throughout the synthesis process.

Recent research has focused on optimizing the synthesis of this compound to enhance its scalability and cost-effectiveness. Novel catalytic systems and green chemistry approaches have been explored to minimize waste generation and improve atom economy. These advancements have brought Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate closer to industrial-scale production, paving the way for its widespread application across various industries.

In conclusion, Ethyl 6-cyano-2-formyl-3-(trifluoromethyl)benzoate is a versatile and highly functionalized organic compound with promising applications in pharmaceuticals, materials science, and beyond. Its unique combination of functional groups makes it an invaluable tool for researchers seeking to design novel molecules with tailored properties. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in modern chemistry.

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